2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione
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Overview
Description
2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione is a heterocyclic organic compound that belongs to the indole family. This compound is characterized by a six-membered ring fused to a five-membered ring, with two keto groups at positions 2 and 4. It is a versatile intermediate in organic synthesis and has significant applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This method provides a good yield of the desired indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multistep processes that ensure high purity and yield. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of diols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindole: This compound is similar in structure but lacks the keto groups at positions 2 and 4.
Indole-3-acetic acid: A plant hormone that shares the indole core structure but has different functional groups.
Azepinoindole: A tricyclic indole derivative with additional ring fusion.
Uniqueness
2,3,4,5,6,7-Hexahydro-1H-indole-2,4-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3,5,6,7-tetrahydro-1H-indole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJDGFSSQCEPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC(=O)N2)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58130-32-8 |
Source
|
Record name | 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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